molecular formula C18H28O2 B019510 2-(4-octylphenyl)ethyl Acetate CAS No. 162358-04-5

2-(4-octylphenyl)ethyl Acetate

Cat. No. B019510
Key on ui cas rn: 162358-04-5
M. Wt: 276.4 g/mol
InChI Key: GBRYLJCBBFSRPK-UHFFFAOYSA-N
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Patent
US09216943B2

Procedure details

Sodium methoxide (22.6 g) and methanol (450 mL) are charged into a 1 liter single neck round bottom flask equipped with a guard tube and stirred for few minutes to form a clear solution. A mixture of 4-octylphenethyl acetate (58 g) and methanol (50 mL) is added and the mass is stirred for 3 hours at room temperature. Methanol is evaporated and the residue is diluted with water (300 mL) and extracted with ethyl acetate (2×300 mL). The extracts are combined, dried with sodium sulphate and concentrated under vacuum to give crude as yellow color liquid. The crude is purified is by a silica gel column using 30% ethyl acetate/hexane as the eluent to yield the title compound. Yield: 56 g.
Name
Sodium methoxide
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].C([O:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[CH:12][CH:11]=1)(=O)C>CO>[CH2:16]([C:13]1[CH:12]=[CH:11][C:10]([CH2:9][CH2:8][OH:7])=[CH:15][CH:14]=1)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
22.6 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
C(C)(=O)OCCC1=CC=C(C=C1)CCCCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for few minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a guard tube
CUSTOM
Type
CUSTOM
Details
to form a clear solution
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
the mass is stirred for 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Methanol is evaporated
ADDITION
Type
ADDITION
Details
the residue is diluted with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude as yellow color liquid
CUSTOM
Type
CUSTOM
Details
The crude is purified

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C1=CC=C(C=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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